fqi1
Overview
Description
It has shown significant anticancer activity by disrupting the mitotic spindle and inhibiting the proliferation of various cancer cell lines, including NIH/3T3, HeLa, and A549 cells . This compound is primarily used in research settings to study its effects on cancer cells and its potential as a therapeutic agent.
Mechanism of Action
Target of Action
FQI1, also known as 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, is a small molecule inhibitor targeted to the transcription factor LSF (TFCP2) . LSF is an oncogenic transcription factor and plays a crucial role in cell proliferation .
Mode of Action
It has been reported that LSF directly binds α-tubulin and is present in purified cellular tubulin preparations . This compound can rapidly and reversibly lead to mitotic arrest, even when added directly to mitotic cells .
Biochemical Pathways
This compound exerts its anti-proliferative activity at least in part by disrupting mitotic spindles . This sudden breakdown and partial depolymerization of the microtubule network precedes this compound-induced morphological changes .
Pharmacokinetics
It’s known that this compound can rapidly and reversibly lead to mitotic arrest, even when added directly to mitotic cells . This suggests that this compound may have good bioavailability and can quickly reach its target within cells.
Result of Action
This compound interferes with microtubule-associated functions in interphase, specifically cell morphology and motility . The sudden breakdown and partial depolymerization of the microtubule network precedes this compound-induced morphological changes . These involve rapid reduction of cell spreading of interphase fetal hepatocytes and increase in circularity of retinal pigment epithelial cells . This compound also decreases the rate and range of locomotion of interphase cells .
Action Environment
It’s known that this compound can rapidly and reversibly lead to mitotic arrest, even when added directly to mitotic cells This suggests that this compound may be effective in a variety of cellular environments
Biochemical Analysis
Biochemical Properties
8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to inhibit DNA gyrases, including DNA topoisomerases, which are crucial for DNA replication and transcription . This inhibition disrupts the supercoiling of DNA, leading to the cessation of bacterial growth. Additionally, 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one interacts with bacterial cell membranes, increasing their permeability and causing cell lysis .
Cellular Effects
The effects of 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Furthermore, it influences gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one exerts its effects through several mechanisms. It binds to the active site of DNA gyrase, preventing the enzyme from catalyzing the supercoiling of DNA . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one inhibits the activity of topoisomerase IV, another enzyme involved in DNA replication . This dual inhibition leads to the accumulation of DNA breaks and ultimately cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to high concentrations of the compound can lead to the development of resistance in bacterial populations, necessitating the use of combination therapies to maintain efficacy .
Dosage Effects in Animal Models
The effects of 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve the desired therapeutic outcome while minimizing side effects.
Metabolic Pathways
8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed through phase II metabolic reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, the compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution within cells . This interaction can influence its localization and accumulation in different cellular compartments, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and exerts its effects . Post-translational modifications, such as phosphorylation and acetylation, can influence its localization by directing it to specific compartments or organelles . These modifications can also affect the compound’s stability and activity, further modulating its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FQI 1 involves multiple steps, starting with the preparation of the quinolinone core structure. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity .
Industrial Production Methods
While FQI 1 is primarily synthesized for research purposes, industrial production methods would likely involve scaling up the synthetic routes used in the laboratory. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
FQI 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: FQI 1 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinolinone structures .
Scientific Research Applications
FQI 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of quinolinone derivatives.
Biology: Investigated for its effects on cell proliferation and apoptosis in various cancer cell lines.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those involving the Late SV40 Factor.
Industry: Utilized in the development of new anticancer drugs and as a tool for studying the mechanisms of cancer cell growth and proliferation
Comparison with Similar Compounds
Similar Compounds
FQI 2: Another quinolinone inhibitor with similar anticancer properties but improved solubility and bioavailability.
FQI 3: A derivative with enhanced potency and a better pharmacokinetic profile.
FQI 4: An achiral compound designed to avoid the need for isolating enantiomers from the racemate.
Uniqueness of FQI 1
FQI 1 is unique in its ability to selectively inhibit the Late SV40 Factor and disrupt the mitotic spindle, making it a valuable tool for studying cancer cell proliferation and apoptosis. Its specific mechanism of action and the range of cancer cell lines it affects distinguish it from other similar compounds .
Properties
IUPAC Name |
8-(2-ethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-2-21-15-6-4-3-5-11(15)12-8-18(20)19-14-9-17-16(7-13(12)14)22-10-23-17/h3-7,9,12H,2,8,10H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSYGLXHLSPWLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
599151-35-6 | |
Record name | 599151-35-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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